molecular formula C19H13Cl2F3N2O3S B2453981 N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 339009-20-0

N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2453981
CAS RN: 339009-20-0
M. Wt: 477.28
InChI Key: AVIJEXOFDJIFRV-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H13Cl2F3N2O3S and its molecular weight is 477.28. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization

N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide is part of a class of compounds extensively studied for their pharmacological applications. Its structural analogs have demonstrated various pharmacological actions. For instance, similar compounds have been identified as potent and selective agonists of the human beta3-adrenergic receptor, playing a significant role in the management of conditions related to this receptor's activity (Tang et al., 2002).

Biochemical Evaluation

Compounds structurally similar to N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide have been evaluated biochemically for their inhibitory properties. For example, certain benzenesulfonamides have been reported as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors play a crucial role in modulating the kynurenine pathway, which is significant in neurobiology (Röver et al., 1997).

Antihyperglycemic and Anticonvulsant Activities

Structural analogs of the compound have shown remarkable antihyperglycemic activities, indicating their potential in managing diabetes mellitus. They seem to operate by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996). Furthermore, benzenesulfonamide derivatives, including those with structural similarities, have been synthesized and evaluated for anticonvulsant activities, providing a basis for the development of novel therapeutic agents for epilepsy treatment (Wang et al., 2015).

Pain Management and Anti-inflammatory Effects

The compound's structural relatives have also been synthesized and assessed for their effects on pathological pain models in animals, showing promising anti-hyperalgesic and anti-edematogenic actions. This positions them as potential candidates for pain management and anti-inflammatory therapies (Lobo et al., 2015).

Neurological Applications

Additionally, certain benzenesulfonamides have shown potential in neuropharmacology, exhibiting properties that could be beneficial in the treatment of various neurological disorders. This includes their involvement in the neurotoxic induction of experimental chronic neurodegenerative disorders, providing insights into the mechanisms of neurodegeneration and potential therapeutic avenues (Strong & Garruto, 1991).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets

Mode of Action

Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the exact biochemical pathways affected by this compound. Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structural features, it may have a broad range of effects on cells, potentially influencing multiple cellular processes .

properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2O3S/c20-16-6-4-12(8-17(16)21)10-26-11-14(5-7-18(26)27)25-30(28,29)15-3-1-2-13(9-15)19(22,23)24/h1-9,11,25H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIJEXOFDJIFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide

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